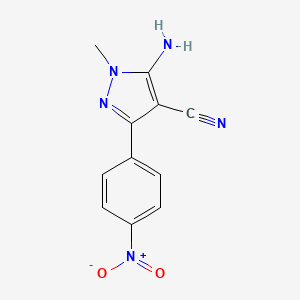

5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile

Cat. No. B8591976

M. Wt: 243.22 g/mol

InChI Key: XNXJVRWMOBQKKT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08697709B2

Procedure details

4-nitrobenzoic acid (5 g, 29.9 mmol; Sigma-Aldrich) was combined with oxalyl chloride (13.1 mL, 149.5) and DMF (0.1 mL) in 50 mL of dichloromethane and stirred for 2 hours at room temperature to yield a clear yellow solution. The reaction mixture was concentrated in vacuo and washed twice with dichloromethane to yield a bright yellow solid. The solid was dissolved in dry THF and added drop-wise to a round bottom flask containing a cooled solution of malononitrile (2.96 g, 44.9 mmol) and NaH (8.45 g of a 60% oil emulsion; 95.7 mmol) in THF. The reaction was allowed to warm slowly to room temperature and left for 2 hours. Following, 25 mL of 2N HCl and 50 mL of brine were added and the organic layer was extracted 3 times using EtOAc. The combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo. This brown solid was dissolved in 50 mL of H20/dioxane (1:8), NaHCO3 (20.1 g, 239 mmol), and dimethyl sulfate (14.2 mL, 150 mmol). The solution was heated to 80° C. for four hours. After cooling, brine was added, and the organic layer was extracted three times using EtOAc. The combined extracts were dried, concentrated in vacuo, and purified on silica in EtOAc-hexanes (50-100% gradient). The pure yellow solid, containing 2-(methoxy(4-nitrophenyl)methylene)malononitrile (100 mg, 0.436 mmol) was added dropwise to monomethylhydrazine (20.1 mg, 0.436 mmol) in ice-cold THF. After 2 hours the reaction was complete as judged by TLC, giving 5-amino-1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile (ESI-MS m/z [M+H]+ found 243.9, calculated 244.1), which was concentrated in vacuo, suspended in 2 mL of formamide and heated to 165° C. for 12 hours. Following, the solution was cooled, 8 mL of H2O was added, and a brown solid was collected by filtration. The purified solid 1-methyl-3-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (ESI-MS m/z [M+H]+ found 270.9, calculated 271.1; 60 mg, 0.222 mmol) was combined with Zinc dust (0.4 g), 10 mL THF, 0.25 mL HOAc for 12 hours at room temperature. Afterwards, the reaction mixture was filtered through Celite®, extracted with EtOAc and concentrated in vacuo to yield 3-(4-aminophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (ESI-MS m/z [M+H]+ found 241.0, calculated 241.1). To this reduced product, molar equivalents of 3-(trifluoromethyl)phenyl isocyanate (Sigma-Aldrich) were added dropwise in ice-cold CH2Cl2. The reaction proceeded until completion as judged by TLC, was concentrated in vacuo, resuspended in 50:50 H20-CH3CN, and purified on a C18 column in CH3CN/H20/0.1% TFA (1-100% gradient) to afford Cmpd AD59 1-(4-(4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea (ESI-MS m/z [M+H]+ found 428.0, calculated 428.1).

Name

monomethylhydrazine

Quantity

20.1 mg

Type

reactant

Reaction Step Two

Name

brine

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Seven

[Compound]

Name

oil

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Name

brine

Quantity

50 mL

Type

solvent

Reaction Step Eleven

Quantity

100 mg

Type

reactant

Reaction Step Twelve

Identifiers

|

REACTION_CXSMILES

|

[N+](C1C=CC(C(O)=O)=CC=1)([O-])=O.C(Cl)(=O)C(Cl)=O.C(#N)CC#N.[H-].[Na+].Cl.C([O-])(O)=O.[Na+].S(OC)(OC)(=O)=O.CO[C:41]([C:47]1[CH:52]=[CH:51][C:50]([N+:53]([O-:55])=[O:54])=[CH:49][CH:48]=1)=[C:42]([C:45]#[N:46])[C:43]#[N:44].[CH3:56][NH:57][NH2:58]>ClCCl.C1COCC1.[Cl-].[Na+].O.O1CCOCC1.CN(C=O)C>[NH2:44][C:43]1[N:57]([CH3:56])[N:58]=[C:41]([C:47]2[CH:52]=[CH:51][C:50]([N+:53]([O-:55])=[O:54])=[CH:49][CH:48]=2)[C:42]=1[C:45]#[N:46] |f:3.4,6.7,13.14.15|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1

|

Step Two

|

Name

|

monomethylhydrazine

|

|

Quantity

|

20.1 mg

|

|

Type

|

reactant

|

|

Smiles

|

CNN

|

Step Three

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Six

|

Name

|

|

|

Quantity

|

20.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

14.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(OC)OC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Seven

|

Name

|

brine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

[Cl-].[Na+].O

|

Step Eight

|

Name

|

|

|

Quantity

|

0.1 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Nine

|

Name

|

|

|

Quantity

|

13.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)Cl)(=O)Cl

|

Step Ten

|

Name

|

|

|

Quantity

|

2.96 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC#N)#N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

[Compound]

|

Name

|

oil

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

brine

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

[Cl-].[Na+].O

|

Step Twelve

|

Name

|

|

|

Quantity

|

100 mg

|

|

Type

|

reactant

|

|

Smiles

|

COC(=C(C#N)C#N)C1=CC=C(C=C1)[N+](=O)[O-]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 2 hours at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a clear yellow solution

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The reaction mixture was concentrated in vacuo

|

WASH

|

Type

|

WASH

|

|

Details

|

washed twice with dichloromethane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a bright yellow solid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added drop-wise to a round bottom flask

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm slowly to room temperature

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left for 2 hours

|

|

Duration

|

2 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the organic layer was extracted 3 times

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organic extracts were dried over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was heated to 80° C. for four hours

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the organic layer was extracted three times

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The combined extracts were dried

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified on silica in EtOAc-hexanes (50-100% gradient)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 2 hours the reaction was complete

|

|

Duration

|

2 h

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=C(C(=NN1C)C1=CC=C(C=C1)[N+](=O)[O-])C#N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |